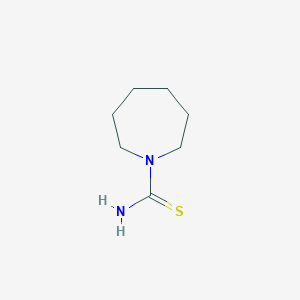

Azepane-1-carbothioamide

Descripción

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in chemistry and biology. ijsrst.com In fact, over half of all approved small-molecule drugs contain a nitrogen heterocycle, making them a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.comnih.gov Their prevalence stems from their ability to form stable complexes and participate in hydrogen bonding, which is crucial for interacting with biological targets like DNA and proteins. encyclopedia.pub These heterocycles are not only found in pharmaceuticals but are also integral to natural products, agrochemicals, and functional materials. frontiersin.org The diverse functionalities and structural variations of nitrogen-containing heterocycles allow for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijsrst.comnih.gov

Significance of the Azepane Scaffold in Chemical Synthesis and Applications

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural motif in a variety of bioactive molecules and natural products. researchgate.net Its presence is associated with a broad spectrum of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities. researchgate.net The conformational flexibility of the seven-membered ring is a distinguishing feature that provides unique opportunities in drug design. More than 20 drugs approved by the FDA contain an azepane-based structure, and they are used to treat a wide array of diseases. nih.gov The development of new and efficient methods for synthesizing azepane derivatives is an active area of research, driven by the quest for novel therapeutic agents with improved efficacy and reduced toxicity. nih.gov

Overview of the Carbothioamide Functional Group in Chemical Systems

The carbothioamide group, also known as a thioamide group, is characterized by a carbon-sulfur double bond and a nitrogen atom attached to the same carbon. This functional group imparts distinct chemical properties to a molecule. vulcanchem.com The sulfur atom in a thioamide is more nucleophilic than the oxygen in its amide counterpart, and the carbon atom is less electrophilic. vulcanchem.com These characteristics, along with different hydrogen bonding capabilities, influence the compound's reactivity, solubility, and stability. vulcanchem.comontosight.ai Thioamides are known to possess a range of biological activities, and research has explored their potential as antimicrobial, antifungal, and anticancer agents. ontosight.ai The unique properties of the carbothioamide group make it a valuable component in the design of new chemical entities with potential therapeutic applications. ontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

azepane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNPWDEVCHJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499185 | |

| Record name | Azepane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68881-66-3 | |

| Record name | Azepane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azepane 1 Carbothioamide and Its Derivatives

Precursor-Based Synthetic Routes

The creation of the azepane skeleton is the foundational step, as its structure significantly influences the properties of the final compound. The synthesis of functionalized nitrogen heterocycles is crucial for the development of new high-value materials. nih.gov However, the synthesis of seven-membered rings like azepane is often more challenging compared to five- or six-membered rings, which has historically limited their prevalence in medicinal chemistry libraries. manchester.ac.uk

The formation of the azepane ring is typically achieved through the cyclization of linear precursors. Several established methods are employed to construct this seven-membered system.

Reductive Amination: Intramolecular reductive amination of linear amino acids or carbonyl derivatives is a common strategy. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids using hydrosilylation has been shown to produce azepanes in moderate to excellent yields. researchgate.net This method offers good functional group tolerance. researchgate.net

Ring-Closing Metathesis (RCM): RCM provides a powerful route to unsaturated azepane precursors (specifically, dihydroazepines) from acyclic diene precursors, which can then be hydrogenated to yield the saturated azepane ring. A notable example is the synthesis of a tetrahydroazepine starting material from divinylcarbinol, which serves as a precursor for further functionalization. nih.gov

Beckmann Rearrangement: This classic rearrangement reaction can convert cyclohexanone (B45756) oximes into ε-caprolactam, a seven-membered cyclic amide. Subsequent reduction of the amide furnishes the azepane ring. This approach is a cornerstone in industrial synthesis and provides a basis for accessing substituted azepanes if functionalized cyclohexanones are used as starting materials. manchester.ac.uk

Ring Expansion: Methods involving the expansion of smaller rings, such as piperidines or pyrrolidines, offer another avenue. For example, dihalogenated bicyclic aminocyclopropane derivatives can undergo ring expansion triggered by reductive amination, leading to halogen-substituted tetrahydro-1H-azepine derivatives. rsc.org

Table 1: Comparison of Azepane Ring Closure Strategies

| Synthetic Strategy | Precursor Type | Key Reagents/Conditions | Advantages | Reference(s) |

| Reductive Amination | ω-Amino fatty acids | Iron catalyst, Hydrosilylation | Good functional group tolerance, high yields | researchgate.net |

| Ring-Closing Metathesis | Acyclic dienes | Grubbs' or other ruthenium catalysts, followed by hydrogenation | Versatile for complex structures | nih.gov |

| Beckmann Rearrangement | Cyclohexanone oximes | Acid catalyst (e.g., H₂SO₄), followed by reduction (e.g., LiAlH₄) | Uses readily available precursors | manchester.ac.uk |

| Ring Expansion | Dihalogenated aminocyclopropanes | NaBH(OAc)₃, Aldehydes/Ketones | Access to functionalized azepines | rsc.org |

Introducing functional groups onto the azepane ring prior to forming the carbothioamide moiety allows for the synthesis of a diverse range of derivatives. The ability to introduce specific substituents is critical for tuning the molecule's biological activity.

Late-stage oxidation of protected tetrahydroazepines is one effective approach to create densely functionalized oxo-azepines. nih.gov Another powerful technique is the combination of photochemical oxyfunctionalization with enzymatic catalysis. This one-pot method can convert N-Boc-azepane into chiral N-Boc-4-aminoazepane or N-Boc-4-hydroxyazepane with high conversion rates and excellent enantiomeric excess. acs.org Such chiral building blocks are invaluable for synthesizing enantiopure azepane derivatives. researchgate.net Furthermore, electrophilic aromatic substitution can be used to attach groups like fluorophenyl to the azepane skeleton. smolecule.com

Ring Closure Strategies

Derivatization Approaches from Azepane-1-carbothioamide Core

Once the this compound core is established, further modifications can be made at the thioamide nitrogen or the carbothioamide group itself. The thioamide group is a key functional moiety, acting as a bioisostere for amides and often enhancing lipophilicity, membrane permeability, and biological potency. nih.govtandfonline.com

The most common derivatization involves N-substitution on the thioamide nitrogen. This is typically achieved by reacting a suitable precursor, such as hexamethyleneimine (B121469) (azepane), with a substituted isothiocyanate. This reaction leads to the formation of N-substituted Azepane-1-carbothioamides. A variety of substituted phenyl rings have been incorporated using this method, creating compounds such as N-(3,4-dimethoxyphenyl)this compound and N-(2,4-dibromo-6-fluorophenyl)this compound. nih.gov

Table 2: Examples of N-Substituted this compound Derivatives

| Compound Name | Substituent on Nitrogen | Precursor | Reference(s) |

| N-(3,4-dimethoxyphenyl)this compound | 3,4-dimethoxyphenyl | 3,4-dimethoxyphenyl isothiocyanate | nih.gov |

| N-(2,4-dibromo-6-fluorophenyl)this compound | 2,4-dibromo-6-fluorophenyl | 2,4-dibromo-6-fluorophenyl isothiocyanate | |

| N-[(E)-1-pyrimidin-4-ylethylideneamino]this compound | (E)-1-pyrimidin-4-ylethylideneamino | Azepane-1-carbothioic acid (1-pyrimidin-4-yl-ethylidene)-hydrazide | ontosight.ai |

The carbothioamide functional group itself can be a site for chemical modification. While direct transformations of this compound are not extensively detailed, the chemistry of related dithiocarbamates and the general reactivity of thioamides provide insight into potential synthetic pathways.

For example, azepane can react with carbon disulfide in the presence of a base to form potassium azepane-1-carbodithioate. researchgate.net This dithiocarbamate (B8719985) ligand can then be used to synthesize various metal complexes. researchgate.net The thioamide moiety in general can undergo reactions such as S-alkylation or can be used in cyclization reactions to form new heterocyclic systems. For instance, carbothioamide derivatives are key intermediates in the synthesis of thiazolylhydrazonothiazoles through reactions with α-haloketones. nih.gov Such strategies could be applied to the this compound core to generate more complex, fused-ring structures.

N-Substitution Reactions (e.g., Phenyl, Substituted Phenyl)

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced novel and highly efficient methods for constructing the azepane framework, which can subsequently be converted to the target carbothioamide.

A particularly innovative strategy is the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov In this approach, a simple nitroarene is treated with a secondary amine and a phosphite (B83602) promoter under blue light irradiation. This process converts the six-membered benzene (B151609) ring into a seven-membered azepine system by transforming the nitro group into a singlet nitrene, which mediates the ring expansion. manchester.ac.uk A subsequent hydrogenation step reduces the azepine to the desired polysubstituted azepane. This two-step method is highly modular and provides rapid access to complex azepane structures from readily available starting materials. nih.gov

Another advanced technique is the use of biocatalysis to create chiral azepanes. Asymmetric reductive amination using imine reductases or deracemization using monoamine oxidases can produce enantioenriched 2-aryl azepanes, which are valuable precursors for further synthesis. researchgate.net

Rhodium(II) Azavinyl Carbene Intermediate Approaches

Rhodium(II)-catalyzed reactions that proceed through azavinyl carbene intermediates are a powerful tool for the synthesis of nitrogen-containing heterocycles, including azepine derivatives. These reactions often utilize stable and readily accessible precursors like 1-sulfonyl-1,2,3-triazoles. The rhodium(II) catalyst facilitates the extrusion of dinitrogen from the triazole ring, generating a highly reactive rhodium(II) azavinyl carbene.

One prominent approach involves the intramolecular annulation of 1-sulfonyl-1,2,3-triazoles that are tethered to pyrrole (B145914) or indole (B1671886) rings. This reaction proceeds via an intramolecular C-H functionalization initiated by the rhodium(II) azavinyl carbene intermediate, leading to the formation of N-bridgehead azepine skeletons in moderate to good yields. rsc.org The versatility of this method allows for the synthesis of a variety of functionalized azepine derivatives under mild reaction conditions. rsc.org

Furthermore, rhodium(II)-catalyzed aza-[4+3] cycloadditions of 1-sulfonyl-1,2,3-triazoles with 1,3-dienes have been developed for the efficient synthesis of highly functionalized 2,5-dihydroazepines. gla.ac.uk This method showcases the utility of rhodium(II) iminocarbene intermediates in constructing the seven-membered azepine ring from acyclic precursors. gla.ac.uk In some instances, the reaction pathway can diverge to produce 2,3-dihydropyrroles through a formal aza-[3+2] cycloaddition, highlighting the synthetic utility of these intermediates for creating different types of aza-heterocycles. gla.ac.uk

The reactivity of the rhodium azavinyl carbenes can be tuned by the choice of the sulfonyl group on the triazole precursor. For instance, highly reactive rhodium(II) N-trifluoromethylsulfonyl (triflyl) azavinyl carbenes can be generated in situ from NH-1,2,3-triazoles and triflic anhydride. stmarys-ca.edu These intermediates exhibit exceptional reactivity and can engage in various transformations to build complex molecular architectures. stmarys-ca.edu

| Precursor Type | Catalyst | Reaction Type | Product Type | Yield Range | Ref |

| 1-Sulfonyl-1,2,3-triazoles with pyrrole/indole rings | Rh₂(OAc)₄ | Intramolecular Annulation | N-Bridgehead Azepines | 52-78% | nih.gov |

| 1-Sulfonyl-1,2,3-triazoles and 1,3-dienes | Rhodium(II) carboxylates | Aza-[4+3] Cycloaddition | 2,5-Dihydroazepines | Not Specified | gla.ac.uk |

| NH-1,2,3-triazoles with Triflic Anhydride | Rhodium(II) carboxylates | In situ carbene formation | Various heterocycles | Not Specified | stmarys-ca.edu |

Ring Expansion Methodologies (e.g., from five- or six-membered compounds)

Ring expansion reactions provide a powerful and strategic approach to the synthesis of azepanes from more readily available five- or six-membered ring systems. These methods often introduce the nitrogen atom or expand a pre-existing cyclic amine.

A notable strategy involves the dearomative ring expansion of nitroarenes. This photochemical process, mediated by blue light, converts a six-membered benzene ring into a seven-membered ring system by transforming the nitro group into a singlet nitrene, which then inserts into the aromatic ring. nih.gov A subsequent hydrogenolysis step reduces the resulting dihydroazepine intermediate to the saturated azepane. nih.govmanchester.ac.uk This two-step sequence allows for the synthesis of complex and polysubstituted azepanes from simple nitroarene precursors. nih.govresearchgate.net

Another common approach is the ring expansion of piperidines. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from piperidine (B6355638) precursors. rsc.org The structure and stereochemistry of the resulting azepanes can be precisely controlled through this method. rsc.orgresearchgate.net

The ring expansion of smaller rings, such as pyrrolidines, has also been demonstrated. For example, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent can undergo a copper(I)-promoted intramolecular Ullmann-type annulation followed by a rearrangement cascade to yield functionalized 1H-benzo[b]azepine-2-carboxylates. acs.orgnih.gov Additionally, functionalized azepanes can be accessed from bicyclic halogenated aminocyclopropane derivatives through reductive amination conditions that trigger cyclopropane (B1198618) ring cleavage and expansion. rsc.org

| Starting Material | Reagents/Conditions | Product | Key Features | Ref |

| Nitroarenes | Blue light (photochemical), then H₂/Pd/C | Polysubstituted Azepanes | Dearomative single-atom skeletal editing. | nih.govmanchester.ac.uk |

| Piperidines | Not specified in detail | Diastereomerically pure Azepanes | High stereoselectivity and regioselectivity. | rsc.orgresearchgate.net |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I) thiophene-2-carboxylate, microwave | 1H-Benzo[b]azepine-2-carboxylates | Ullmann-type annulation/rearrangement cascade. | acs.orgnih.gov |

| Bicyclic aminocyclopropanes | Reductive amination | Functionalized Azepanes | Cyclopropane ring cleavage and expansion. | rsc.org |

Photo- and Thermo-Chemical Synthetic Pathways

Photochemical and thermochemical methods offer unique pathways for the synthesis of azepane derivatives, often enabling reactions that are difficult to achieve under conventional conditions.

Photochemical strategies have proven particularly effective for azepane synthesis. A significant advancement is the photochemical dearomative ring expansion of nitroarenes to form polysubstituted azepanes. nih.gov This process is initiated by the photoexcitation of the nitroarene with blue light, leading to the formation of a singlet nitrene intermediate that drives the ring expansion. nih.govresearchgate.net The reaction proceeds at room temperature and is a key step in a two-step synthesis of azepanes from readily available starting materials. nih.govmanchester.ac.uk

Another innovative approach combines photochemical oxyfunctionalization with enzymatic catalysis to produce chiral azepanes. nih.govresearcher.life In this one-pot method, a photochemical step is used for the distal C-H oxyfunctionalization of N-Boc-azepane, followed by a stereoselective enzymatic transamination or carbonyl reduction to yield chiral N-Boc-4-amino/hydroxy-azepane with high conversion and excellent enantiomeric excess. nih.govacs.org

While specific thermochemical synthetic pathways for this compound are not extensively detailed, thermochemical data on the conformational energetics of azepane and its derivatives have been studied, which is crucial for understanding their stability and reactivity in various synthetic transformations. acs.org

| Method | Starting Material | Key Reagents/Conditions | Product | Key Features | Ref |

| Photochemical Ring Expansion | Nitroarenes | Blue light (LEDs), P(OPh)₃ | 3H-Azepine intermediates | Dearomative conversion of nitro group to singlet nitrene. | nih.govresearchgate.net |

| Photoenzymatic Synthesis | N-Boc-azepane | Photochemical oxyfunctionalization, then enzyme (transaminase or reductase) | Chiral N-Boc-4-amino/hydroxy-azepane | One-pot, high conversion, >99% enantiomeric excess. | nih.govacs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of heterocyclic compounds, including azepanes.

A general and efficient method for the synthesis of N-substituted azepanes involves the microwave-assisted cyclocondensation of primary amines with 1,6-dihalides or 1,6-ditosylates in an aqueous medium. nih.gov This one-pot approach provides a straightforward and greener route to various N-azacycloalkanes. nih.gov

Microwave irradiation has also been successfully applied to the synthesis of more complex azepine derivatives. For instance, the synthesis of 5H-dipyridoazepine derivatives can be achieved through a double nucleophilic aromatic substitution reaction under microwave conditions without the need for a catalyst. In another example, the copper-promoted ring expansion of 5-arylpyrrolidine-2-carboxylates to 1H-benzo[b]azepine-2-carboxylates is effectively carried out under microwave activation. nih.gov

Furthermore, microwave heating has been utilized in the synthesis of peptidomimetics containing an azepane linker. The macrolactamization to form a cyclopentapeptide analog incorporating an enantiopure 7-substituted azepane-2-carboxylic acid was performed under microwave irradiation, significantly reducing the reaction time. mdpi.com

| Starting Materials | Reagents/Conditions | Product Type | Key Advantages | Ref |

| Primary amines and 1,6-dihalides/ditosylates | Microwave irradiation, aqueous medium | N-Substituted Azepanes | Green chemistry, one-pot, efficient. | nih.gov |

| Primary amines and 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) | Microwave irradiation | 5H-Dipyridoazepines | Catalyst-free, efficient. | |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I) thiophene-2-carboxylate, microwave | 1H-Benzo[b]azepine-2-carboxylates | Ring expansion, good yields. | nih.gov |

| Linear cyclopentapeptide precursor with azepane linker | HATU/DIEA, microwave irradiation | Azepane-containing peptidomimetic | Rapid macrocyclization. | mdpi.com |

Regio- and Stereoselective Synthesis of Related Azepane Systems

The development of regio- and stereoselective methods is crucial for the synthesis of complex, biologically active molecules containing the azepane core. Several strategies have been established to control the placement of substituents and the three-dimensional arrangement of atoms in the azepane ring.

One effective approach is the stereoselective and regioselective ring expansion of piperidines, which allows for the synthesis of diastereomerically pure azepane derivatives in excellent yields. rsc.orgresearchgate.net The stereochemical outcome of this process can be predicted and controlled, making it a valuable tool for targeted synthesis. rsc.org

A highly stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction. acs.orgnih.gov This key step forms a new C-N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to construct the azepane ring. acs.org This method represents a significant application of tethered aminohydroxylation in the synthesis of complex iminosugars. nih.gov

The reaction of enantiopure hydroxyalkyl azides with substituted cyclohexanones under Lewis acidic conditions provides a pathway to C3- or C4-quaternary azepanes with high diastereoselectivity and regioselectivity. unc.edu The configurational matching between the starting materials dictates the regiochemical outcome of the ring expansion. unc.edu

Furthermore, a versatile method for the enantio- and diastereoselective synthesis of 3-aminoazepanes involves a highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction process. acs.org This approach yields enantiomerically pure constrained diamines that are valuable scaffolds in medicinal chemistry. acs.org

| Method | Starting Materials | Key Reagents/Conditions | Product | Selectivity | Ref |

| Piperidine Ring Expansion | Piperidine derivatives | Not specified in detail | Diastereomerically pure Azepanes | Exclusive stereoselectivity and regioselectivity. | rsc.orgresearchgate.net |

| Tethered Aminohydroxylation | D-mannose-derived aldehyde, vinylmagnesium bromide | Osmium catalyst, then intramolecular reductive amination | Pentahydroxyazepane iminosugars | Complete regio- and stereocontrol of C-N bond formation. | acs.orgnih.gov |

| Ring Expansion of Cyclohexanones | Substituted cyclohexanones, enantiopure hydroxyalkyl azides | Lewis acid, then NaBH₄ | C3- or C4-quaternary Azepanes | High diastereo- and regioselectivity (>95:5 dr and rr). | unc.edu |

| Tandem Ring-Enlargement/Alkylation | Not specified in detail | Not specified in detail | Enantio- and diastereomerically pure 3-Aminoazepanes | Highly regio- and diastereoselective. | acs.org |

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Infrared (IR) and Fourier-transform Infrared (FTIR) spectroscopy, is a fundamental analytical method used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. specificpolymers.commdpi.com

FTIR spectroscopy is a primary tool for the structural confirmation of Azepane-1-carbothioamide and its derivatives. The technique provides a characteristic spectral "fingerprint" based on the vibrational modes of the molecule's bonds. libretexts.org While a definitive, published spectrum for the unsubstituted this compound is not widely available, the expected absorption regions can be determined from the analysis of its known functional groups and data from closely related azepane structures. mdpi.com

The analysis of a molecule's FTIR spectrum involves correlating absorption bands (peaks) at specific wavenumbers (cm⁻¹) to the vibrations of specific chemical bonds, such as stretching or bending. libretexts.org For this compound, the key regions of interest include the N-H stretches of the amide group, the C-H stretches of the aliphatic azepane ring, and the characteristic vibrations of the thioamide group.

Table 1: Expected FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Thioamide (-NH₂) | 3500 - 3300 | Medium-Strong |

| C-H Stretching | Azepane Ring (-CH₂) | 2960 - 2850 | Strong |

| N-H Bending | Thioamide (-NH₂) | ~1650 | Medium |

| C-H Bending (Scissoring) | Azepane Ring (-CH₂) | ~1465 | Medium |

| C=S Stretching (Thioamide I) | Thioamide | 1250 - 1020 | Medium-Strong |

Note: The C=S stretch is often coupled with other vibrations and can be complex to assign definitively.

A more detailed examination of the spectrum allows for the characterization of the compound's key structural components:

Thioamide Group Vibrations : The thioamide moiety, -C(=S)N<, gives rise to several characteristic bands. The N-H stretching vibrations of the primary amine appear as medium to strong bands in the 3500-3300 cm⁻¹ region. researchgate.net The N-H bending vibration is typically observed around 1650 cm⁻¹. researchgate.net The thiocarbonyl (C=S) stretching vibration, often referred to as the "Thioamide I band," is of significant diagnostic value. Unlike a simple C=O stretch, the C=S stretch is heavily coupled with C-N and N-H vibrations, and its absorption appears over a broader range, typically between 1250 and 1020 cm⁻¹. rsc.orgvulcanchem.com

Azepane Ring Vibrations : The saturated seven-membered azepane ring is characterized by strong absorptions corresponding to the stretching and bending of its methylene (B1212753) (-CH₂) groups. The asymmetric and symmetric stretching vibrations of the C-H bonds are prominent in the 2960-2850 cm⁻¹ range. mdpi.com The scissoring (bending) vibrations of these methylene groups are typically found near 1465 cm⁻¹. researchgate.net

Infrared (IR) and Fourier-transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. mdpi.comrsc.orgambeed.commolaid.comsigmaaldrich.com

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In studies of N-substituted this compound derivatives, which provide insight into the expected spectrum of the parent compound, specific chemical shift regions are characteristic of the azepane ring and thioamide protons. rsc.org

Azepane Ring Protons : The protons on the carbon atoms directly attached to the ring nitrogen (α-protons) are deshielded and typically resonate in the δ 3.6–4.1 ppm range as multiplets. rsc.org The remaining protons on the β and γ carbons of the ring are in a more shielded, aliphatic environment and appear as a series of overlapping multiplets further upfield, generally between δ 1.5 and 2.0 ppm. rsc.org

Thioamide Protons (-NH₂) : The two protons of the primary thioamide group are expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, temperature, and concentration. In deuterated solvents like DMSO-d₆, these amide protons in related structures are observed significantly downfield, often in the δ 9.1–9.8 ppm range, due to hydrogen bonding effects. rsc.org

Table 2: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Azepane -CH₂ | α to Nitrogen | ~3.6 - 4.1 | Multiplet |

| Azepane -CH₂ | β, γ to Nitrogen | ~1.5 - 2.0 | Multiplet |

Note: Data inferred from N-substituted derivatives found in the literature. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. rsc.orgambeed.commolaid.com

Thiocarbonyl Carbon (C=S) : The most notable and easily identifiable signal in the ¹³C NMR spectrum of this compound is that of the thiocarbonyl carbon. This carbon is significantly deshielded and appears far downfield. In various N-substituted derivatives, its resonance is consistently reported in the δ 177–183 ppm range. rsc.org

Azepane Ring Carbons : The carbon atoms of the azepane ring can be distinguished based on their proximity to the nitrogen atom. The α-carbons, being directly attached to the electron-withdrawing nitrogen, resonate at a lower field (typically δ 49–53 ppm). rsc.org The remaining β and γ carbons are more shielded and appear at a higher field, with chemical shifts generally in the δ 24–28 ppm range. rsc.org

Table 3: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Position | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Thiocarbonyl | C=S | ~177 - 183 |

| Azepane -CH₂ | α to Nitrogen | ~49 - 53 |

Note: Data inferred from N-substituted derivatives found in the literature. rsc.org

While ¹H and ¹³C NMR are standard techniques, multinuclear NMR, which observes nuclei such as nitrogen-¹⁵ (¹⁵N) or sulfur-³³ (³³S), can offer direct insight into the electronic environment of heteroatoms. However, dedicated multinuclear NMR studies focusing specifically on the nitrogen or sulfur atoms within the unsubstituted this compound are not widely reported in the surveyed scientific literature. Such analyses could provide valuable data on the bonding and resonance within the critical thioamide functional group.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing critical information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to several decimal places, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions. researchgate.net

For this compound, the molecular formula is C₇H₁₄N₂S. bldpharm.comepa.gov HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), can precisely measure the monoisotopic mass of the protonated molecule [M+H]⁺. This experimental value is then compared to the theoretically calculated exact mass. A close match between the experimental and theoretical mass confirms the elemental composition with high confidence. researchgate.net The use of HRMS-ESI has been noted in the characterization of various derivatives, such as N-(2,4-dibromo-6-fluorophenyl)this compound, to verify their molecular weight.

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂S bldpharm.comepa.gov |

| Average Mass | 158.26 g/mol epa.gov |

| Monoisotopic Mass | 158.08777 g/mol epa.gov |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by observing the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions, typically of π-electrons and non-bonding electrons. In the context of thiourea (B124793) derivatives, UV-Vis spectroscopy can provide information on the chromophoric C=S group and any associated conjugated systems. For instance, studies on zinc (tris) thiourea sulfate (B86663) (ZTS) crystals, a related thiourea-containing material, utilized UV-visible spectroscopy to determine their optical transmittance and energy bandgap. researchgate.net The technique is also employed to monitor reactions, such as the photodegradation of dyes in the presence of photocatalysts derived from thiourea compounds. nih.gov While specific spectral data for the parent this compound is not detailed in the provided context, UV spectra for various derivatives like N-(4-bromo-3-methylphenyl)this compound and N-(3,4-dimethoxyphenyl)this compound are noted as being available in spectral databases. nih.govnih.gov

Photoluminescence Studies of Related Systems

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon is a key feature in materials used for optical devices and as fluorescent sensors. Thiourea derivatives have been a subject of PL studies due to their potential as versatile detectors for ions like mercury (Hg²⁺). nih.gov

Research has shown that metal complexes of related dithiocarbamate (B8719985) ligands, such as azepane-1-carbodithioate, can exhibit fluorescence. researchgate.net For example, certain cadmium(II) complexes with carbodithioate ligands are fluorescent, and some organotin(IV) complexes of azepane-1-carbodithioate emit light at 410 and 420 nm when excited at 330 and 360 nm, respectively. researchgate.net Furthermore, studies on zinc (tris) thiourea sulfate crystals dyed with uranine revealed a characteristic green emission peak. researchgate.net These studies highlight the potential for tuning the photophysical properties of materials containing thiourea or azepane moieties.

Table 2: Photoluminescence Data for Related Thiourea and Azepane Systems

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation |

|---|---|---|---|

| Organotin(IV) Azepane-1-carbodithioate Complexes | 330 / 360 | 410 / 420 | Fluorescence in solution researchgate.net |

| Uranine-dyed Zinc (tris) thiourea sulfate (ZTS) | Not specified | ~512 | Green emission researchgate.net |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and build a detailed model of the molecule, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org This technique has been widely applied to azepane derivatives to confirm their molecular structure and stereochemistry. rcsb.orgrsc.orgnih.gov

Crystal System and Space Group Determination

The analysis of the diffraction data from X-ray crystallography allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. While the crystal structure for this compound itself is not reported in the provided context, data from closely related thiourea derivatives provide insight into the likely solid-state packing and symmetry. For example, single-crystal X-ray diffraction studies have been performed on various substituted thiourea compounds. nih.gov These studies are crucial for understanding the supramolecular architecture, which is often governed by hydrogen bonding involving the N-H and C=S groups. nih.gov

Table 3: Crystallographic Data for Related Thiourea Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P2₁/n | nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Trigonal | R3:H | nih.gov |

| Mn(II) complex of N′-cyclohexyl-2-thiophene-carbonyl hydrazine (B178648) carbothioamide | Monoclinic | P 2₁/n | researchgate.net |

Analysis of Intermolecular and Intramolecular Interactions

The structure and function of molecular solids are largely dictated by a complex interplay of intermolecular and intramolecular forces. In the case of this compound, which features a flexible seven-membered azepane ring and a thioamide group capable of acting as both a hydrogen bond donor and acceptor, a detailed analysis of these interactions is paramount.

Intermolecular Interactions: The primary intermolecular interaction expected to dominate the solid-state structure of this compound is hydrogen bonding. The N-H protons of the primary thioamide group are excellent hydrogen bond donors, while the sulfur atom and the nitrogen of the azepane ring can act as acceptors. The formation of N-H···S and N-H···N hydrogen bonds would be anticipated.

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis. This technique maps the regions of close contact between neighboring molecules in a crystal lattice, providing a fingerprint of the intermolecular interactions. For a related compound, 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, Hirshfeld analysis revealed that H···H interactions were the most significant, contributing 40.9% to the surface, followed by C···H/H···C (23.7%), S···H/H···S (10.7%), and N···H/H···N (8.1%) contacts. nih.gov A similar analysis for this compound would provide invaluable quantitative insight into its packing forces.

To experimentally confirm these interactions, spectroscopic techniques are essential. Fourier-transform infrared (FT-IR) spectroscopy would show shifts in the N-H stretching frequencies upon hydrogen bond formation. Nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, could also provide evidence of hydrogen bonding through changes in the chemical shifts of the involved protons and carbon atoms.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Thioamide) | S (Thioamide) | Primary interaction driving supramolecular assembly. |

| Hydrogen Bond | N-H (Thioamide) | N (Azepane) | Potentially competing with N-H···S interactions. |

| van der Waals | Various | Various | Contribute to overall crystal packing and stability. |

Supramolecular Architecture Analysis

Based on the functional groups present, several supramolecular motifs are plausible. For instance, pairs of molecules could form centrosymmetric dimers via N-H···S hydrogen bonds, creating a characteristic ring motif. These dimers could then further assemble into one-dimensional chains or two-dimensional sheets through other weaker interactions. The study of related metal complexes of azepane-1-carbodithioate has shown that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice and forming extended supramolecular structures. researchgate.net

The definitive determination of the supramolecular architecture of this compound would require single-crystal X-ray diffraction analysis. This technique would provide the precise atomic coordinates within the crystal lattice, from which bond lengths, bond angles, and the geometry of intermolecular contacts can be accurately measured. Without such experimental data, any description of the supramolecular architecture remains speculative.

The table below outlines the key crystallographic and analytical techniques that would be necessary for a comprehensive structural analysis.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and packing arrangement. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. |

| FT-IR Spectroscopy | Identification of functional groups and evidence of hydrogen bonding. |

| NMR Spectroscopy | Characterization of the molecular structure in solution and solid state. |

| Quantum Chemical Calculations | Theoretical prediction of stable conformers and interaction energies. |

Reactivity and Reaction Mechanisms of Azepane 1 Carbothioamide

Coordination Chemistry and Metal Complex Formation

The study of Azepane-1-carbothioamide and its analogues, such as dithiocarbamates, reveals a rich coordination chemistry. The thioamide moiety (-C(=S)N<) is a key functional group that readily interacts with metal ions.

Azepane-based carbothioamides and carbodithioates primarily function as ligands through their sulfur and nitrogen atoms. The specific coordination mode depends on the metal center, its oxidation state, and the reaction conditions. bham.ac.uk

Monodentate Coordination: In some complexes, the ligand coordinates to the metal center through only one of the sulfur atoms. Research on the related potassium azepane-1-carbodithioate (acdt) shows it can behave as a monodentate ligand. rsc.org

Bidentate Coordination: More commonly, these ligands act as bidentate chelating agents. In the case of Azepane-1-carbodithioate, coordination occurs through both sulfur atoms, forming a stable four-membered chelate ring with the metal ion. acs.orgnih.gov For this compound, chelation would involve the thiocarbonyl sulfur and the exocyclic nitrogen atom. Thioamides are known to be stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov The diverse coordination possibilities, including chelating and bridging modes, allow for the formation of a wide variety of supramolecular structures. researchgate.net

Table 1: Observed Coordination Modes of Azepane-1-carbodithioate Ligand

| Coordination Mode | Description | Metal Examples | Reference |

| Monodentate | The ligand binds to a single metal center through one sulfur atom. | Hg(II) | rsc.org |

| Bidentate (Chelating) | The ligand binds to a single metal center via both sulfur atoms, forming a chelate ring. | Co(III), Cu(II) | rsc.orgacs.org |

| Bidentate (Bridging) | The ligand bridges two metal centers, with each sulfur atom coordinating to a different metal. | Zn(II) | rsc.org |

Transition metal complexes of azepane derivatives are typically synthesized by reacting a salt of the ligand with a metal salt in a suitable solvent. For instance, complexes of potassium azepane-1-carbodithioate have been prepared with several transition metals. rsc.orgnih.gov

The general synthetic route involves the dropwise addition of an ethanolic solution of potassium hydroxide (B78521) to a mixture of the parent amine (azepane, also known as hexamethyleneimine), and carbon disulfide in an ice bath. nih.gov The resulting potassium salt of the ligand is then reacted with a metal salt (e.g., CoCl₂, CuCl₂, ZnCl₂, PhHgCl) in a solvent like methanol (B129727) or ethanol (B145695) to yield the desired metal complex. rsc.orgacs.org In the case of the Co(III) complex, aerial oxidation converts the initial Co(II) to Co(III) during the reaction. acs.org

Table 2: Synthesis of Azepane-1-carbodithioate (acdt) Metal Complexes

| Complex | Reactants | Key Conditions | Reference |

| [Co(acdt)₃]·CHCl₃ | Potassium azepane-1-carbodithioate + CoCl₂·6H₂O | Aerial oxidation of Co(II) to Co(III) | rsc.orgacs.org |

| [Cu(acdt)₂] | Potassium azepane-1-carbodithioate + CuCl₂·2H₂O | Stirring in methanol | rsc.orgacs.org |

| [Zn₂(μ₂-acdt)₂(acdt)₂] | Potassium azepane-1-carbodithioate + ZnCl₂ | Stirring in methanol | rsc.org |

| [PhHg(acdt)] | Potassium azepane-1-carbodithioate + PhHgCl | Stirring in methanol | rsc.orgnih.gov |

The stereochemistry of the resulting metal complexes is dictated by the coordination number of the metal ion and the nature of the ligand. Single-crystal X-ray diffraction studies on complexes of the related azepane-1-carbodithioate ligand have elucidated their geometries. acs.org

Octahedral Geometry: The Cobalt(III) complex, [Co(acdt)₃], exhibits a distorted octahedral geometry, with the central cobalt atom coordinated to six sulfur atoms from three bidentate dithiocarbamate (B8719985) ligands. acs.org

Square Planar Geometry: The Copper(II) complex, [Cu(acdt)₂], adopts a distorted square planar geometry around the Cu(II) center. acs.org

Tetrahedral/Distorted Square Pyramidal Geometry: Zinc(II) complexes with similar dithiocarbamate ligands have been found to adopt distorted tetrahedral or square pyramidal geometries. researchgate.net For example, the dimeric zinc complex, [Zn₂(μ₂-acdt)₂(acdt)₂], features zinc centers with different coordination environments. rsc.org

The crystal structures of these complexes are often stabilized by various intermolecular and intramolecular hydrogen bonding interactions, leading to the formation of complex supramolecular architectures. researchgate.netresearchgate.net

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior and redox processes of these metal complexes. sathyabama.ac.inpixel-online.net Studies on dithiocarbamate complexes reveal that their redox properties are highly dependent on the central metal ion.

Research on a series of dithiocarbamate complexes showed that a Cu(II) complex exhibited a reversible one-electron Cu(II)/Cu(I) redox process at 0.515 V. researchgate.net In contrast, the free ligand and its corresponding Co(III), Zn(II), and Hg(II) complexes displayed irreversible redox behavior under the same conditions. researchgate.netresearchgate.net The reversibility of the redox process is a crucial factor in potential applications such as catalysis and sensor development. researchgate.net Irreversible processes often indicate that the electron transfer is coupled to a subsequent chemical reaction or structural rearrangement. nih.gov

Table 3: Redox Behavior of Selected Metal Dithiocarbamate Complexes

| Complex Type | Redox Process | Reversibility | Technique | Reference |

| Cu(II) Complex | Cu(II)/Cu(I) | Reversible | Cyclic Voltammetry | researchgate.net |

| Co(III) Complex | - | Irreversible | Cyclic Voltammetry | researchgate.net |

| Zn(II) Complex | - | Irreversible | Cyclic Voltammetry | researchgate.net |

| Ligand alone | - | Irreversible | Cyclic Voltammetry | researchgate.net |

Stereochemical Aspects of Coordination Compounds

Selected Organic Transformations

Beyond coordination chemistry, azepane-based thioamides can undergo specific organic reactions, particularly under thermal stress.

The thermal stability and degradation pathways of metal complexes containing azepane carbodithioate have been investigated using thermogravimetric and differential thermal analysis (TG-DTA). researchgate.net These studies indicate that upon heating, the organic ligands decompose, ultimately yielding the corresponding metal sulfide (B99878) as the final residue. researchgate.netresearchgate.net This decomposition pattern is a characteristic thermal reaction for many sulfur-containing metal complexes. The synthesis of azepine derivatives can also be achieved through thermal reactions, such as the ring expansion of five or six-membered compounds. researchgate.netresearchgate.net

Ring Contraction Processes

There is no available scientific literature that specifically documents ring contraction processes involving this compound. Ring contraction reactions are a class of molecular rearrangements where a cyclic compound is converted to a ring system with fewer atoms. While such reactions are known for various nitrogen-containing heterocycles, dedicated studies on the susceptibility of the azepane ring in this compound to undergo such transformations have not been reported.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound can be considered from the perspective of its two main functional components: the azepane ring and the carbothioamide group.

Nucleophilic Reactivity: The nitrogen atoms of the azepane ring and the exocyclic amino group of the thiourea (B124793) moiety possess lone pairs of electrons, rendering them potentially nucleophilic. The sulfur atom in the thiocarbonyl group can also exhibit nucleophilicity. However, the electron-withdrawing nature of the thiocarbonyl group (C=S) is expected to reduce the nucleophilicity of the adjacent nitrogen atoms. Specific studies quantifying the nucleophilic character of this compound or its reactions as a nucleophile are not found in the literature.

Electrophilic Reactivity: The carbon atom of the thiocarbonyl group (C=S) is electrophilic due to the polarization of the carbon-sulfur double bond. This electrophilicity makes it susceptible to attack by nucleophiles. Thioureas are known to react with various electrophiles at the sulfur atom, leading to the formation of isothiouronium salts. However, specific experimental studies detailing the electrophilic reactivity of this compound with a range of nucleophiles are not publicly available.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involve the formation of a new ring within a single molecule. For this compound to undergo such a reaction, it would typically require the presence of a second reactive functional group within the molecule that can react with the azepane or thiourea moiety.

While the literature contains examples of intramolecular cyclizations to form azepane rings or involving thioamide functionalities in other molecular contexts, there are no specific reports of intramolecular cyclization reactions starting from or directly involving this compound. The potential for such reactivity would be entirely dependent on the presence and nature of other substituents on the azepane ring or the thiourea group, for which no examples have been found in the context of this specific compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. stfc.ac.uk This process, called geometry optimization, involves calculating the electronic energy of a molecule and systematically adjusting the atomic coordinates to find the lowest energy conformation. arxiv.orgomu.ac.jp

For the azepane ring, a component of Azepane-1-carbothioamide, DFT calculations using meta-hybrid functionals like M06-2X and long-range-separated functionals such as ωB97XD have been employed to investigate its structure. nih.gov These theoretical models can be validated by comparing the calculated geometrical data with experimental results from techniques like X-ray crystallography, often showing good agreement. nih.gov The optimization process yields precise values for bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Description | Predicted Value Range |

| C-N (ring) | Carbon-Nitrogen bond length within the azepane ring | ~1.47 Å |

| C-C (ring) | Carbon-Carbon single bond length in the azepane ring | ~1.54 Å |

| N-C (thioamide) | Nitrogen-Carbon bond length of the carbothioamide group | ~1.37 Å |

| C=S (thioamide) | Carbon-Sulfur double bond length of the carbothioamide group | ~1.68 Å |

| C-N-C (angle) | Bond angle around the nitrogen atom in the ring | ~112° |

| N-C=S (angle) | Bond angle within the carbothioamide group | ~120° |

| Note: These are typical values and can vary based on the specific DFT functional and basis set used in the calculation. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. aps.orgrsc.orgarxiv.org It allows for the calculation of electronic excitation energies, which correspond to the energy absorbed when an electron moves from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These calculations are essential for predicting a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. arxiv.org

Studies on related compounds, such as metal complexes of azepane-1-carbodithioate, have utilized TD-DFT to calculate the energies and intensities of the lowest-energy spin-allowed transitions. researchgate.net Applying this method to this compound would provide insight into its photophysical properties and help identify the nature of its electronic transitions (e.g., n→π* or π→π* transitions within the carbothioamide group). However, it is noted that conventional TD-DFT may face challenges with certain types of excitations, such as Rydberg and charge-transfer states. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's reactivity, kinetic stability, and polarizability. nih.govajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron. ajchem-a.com FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The HOMO is typically the site of electron donation (nucleophilic attack), while the LUMO is the site of electron acceptance (electrophilic attack). youtube.comajchem-a.com For instance, in related thioamide systems, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Properties

| Property | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better donor. ajchem-a.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better acceptor. ajchem-a.com |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A small gap correlates with high chemical reactivity and low kinetic stability. ajchem-a.com |

| Note: Values are calculated using quantum chemical methods like DFT. |

The properties and geometry of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are employed to simulate these solvent effects. ajol.info PCM treats the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. ajol.info

These calculations can determine how the molecular geometry of this compound might change in different solvents. Studies have shown that the solvent-induced variation in molecular properties is often more strongly related to the intensity of the solvent's reaction field than to the direct changes in molecular geometry. ajol.info This analysis is crucial for understanding the behavior of the compound in solution, which is relevant for many chemical and biological applications.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. dntb.gov.uarsc.org Docking algorithms place the ligand into the binding site of a receptor and score the potential binding modes based on factors like shape complementarity and intermolecular interactions.

Studies on other molecules containing either the azepane or carbothioamide functional group have demonstrated the utility of this approach. For example, docking studies of 1H-pyrazole-1-carbothioamide derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase helped to identify key structural features necessary for biological activity. nih.gov Similarly, research on quinazolinone-carbothioamide derivatives revealed that the thioamide group plays a crucial role in forming stabilizing hydrogen bonds with the target receptor. rsc.org These findings suggest that the thioamide moiety of this compound could be critical for its potential interactions with biological targets.

Theoretical Models for Electron Delocalization (e.g., HOMED Index for related systems)

Electron delocalization, the distribution of electrons over several atoms in a molecule, is a key factor in determining molecular stability and reactivity. The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a geometry-based index used to quantify the degree of π-electron delocalization in cyclic and acyclic systems. mdpi.commdpi.com The HOMED index is defined in a way that allows it to measure various types of resonance effects, including π-π conjugation and n-π conjugation. mdpi.com

While originally developed for aromatic systems, the HOMED model has been extended to various heteroatomic systems. mdpi.commdpi.com For this compound, the HOMED index could be theoretically applied to the N-C=S fragment to analyze the extent of n-π electron delocalization involving the nitrogen lone pair and the C=S π-bond. A higher HOMED value would indicate greater electron delocalization, which generally correlates with increased thermodynamic stability of that part of the molecule. Studies on dibenzo[b,f]azepine have used this parameter to describe the mobility of electron density in its central ring. nih.gov

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Computational chemistry and theoretical investigations are indispensable tools for elucidating the structure-activity relationships (SAR) of bioactive molecules. For this compound and its derivatives, these approaches provide profound insights into how molecular structure influences chemical reactivity and, consequently, biological activity. Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this exploration. longdom.orgmdpi.com These methods allow for the prediction of molecular properties, the simulation of molecule-target interactions, and the identification of key structural features responsible for a compound's function, thereby guiding the rational design of more potent and selective analogs. longdom.orgnih.gov

Detailed research findings from computational studies on closely related structures, such as metal complexes of azepane-1-carbodithioate and other thioamide-containing compounds, offer a valuable framework for understanding this compound. Electronic structure calculations, in particular, have been shown to corroborate experimental data. researchgate.net

Density Functional Theory (DFT) and Reactivity Descriptors

DFT calculations are frequently employed to investigate the electronic properties and geometric structures of molecules. researchgate.net For heterocyclic compounds, these calculations help in understanding stability and reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Computational Analysis of Azepane-1-carbodithioate Metal Complexes

| Complex | Computational Method | Key Finding | Implication for Reactivity |

|---|---|---|---|

| Co(III) Complex | DFT / FMO Analysis | Smaller HOMO-LUMO gap compared to Cu(II) and Zn(II) complexes. researchgate.net | Considered softer and more reactive. researchgate.net |

| Cu(II) Complex | DFT / FMO Analysis | Larger HOMO-LUMO gap. researchgate.net | Considered harder and less reactive. researchgate.net |

| Zn(II) Complex | DFT / FMO Analysis | Larger HOMO-LUMO gap. researchgate.net | Considered harder and less reactive. researchgate.net |

| Hg(II) Complex | DFT / FMO Analysis | Smaller HOMO-LUMO gap compared to Cu(II) and Zn(II) complexes. researchgate.net | Considered softer and more reactive. researchgate.net |

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a biological target like a protein or enzyme. nih.gov This method is instrumental in SAR studies for predicting binding affinity and understanding the intermolecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.

For thioamide-containing compounds, docking studies have successfully identified crucial binding modes. For example, in studies of other thioamide derivatives, the thioamide group's amino moiety was shown to form key hydrogen bond contacts within the active site of target enzymes. nih.gov Similarly, computational investigations of adamantane-linked hydrazine-1-carbothioamides used molecular docking to reveal key interactions with the urease enzyme, complementing in vitro inhibition assays. mdpi.com These studies often use Hirshfeld surface analysis to investigate intermolecular interactions in the crystal structure, quantifying the contribution of contacts like N–H···S and N–H···O to molecular stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). mdpi.com

While a specific QSAR model for this compound is not prominently documented, the methodology applied to other heterocyclic antimicrobials provides a clear blueprint. For instance, predictive QSAR models for triazolothiadiazine compounds have been successfully developed using topological and DFT-derived descriptors. mdpi.com These models identified that properties related to molecular connectivity, electronegativity, polarizability, and van der Waals forces were key to describing antifungal and antibiotic activities. mdpi.com For a hypothetical SAR study on this compound derivatives, a similar approach would be taken, as outlined in the table below.

Table 2: Representative Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Specific Descriptor | Property Measured | Relevance to SAR |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, chemical reactivity. mdpi.com | Relates to the ease of engaging in chemical reactions with a biological target. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophobicity. nih.gov | Influences membrane permeability and access to the target site. |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen). | Predicts drug transport properties, including cell penetration. |

| Structural | Molecular Weight (MW) | Size of the molecule. sigmaaldrich.com | Affects diffusion, solubility, and fit within a binding pocket. |

| Structural | Hydrogen Bond Donors/Acceptors | Capacity for forming hydrogen bonds. | Crucial for specific interactions with biological targets. mdpi.com |

By integrating these computational approaches, researchers can build a comprehensive SAR profile for this compound, enabling the prediction of activity for novel derivatives and providing a rational basis for chemical modifications to enhance therapeutic potential.

Advanced Research Applications in Organic and Materials Chemistry

Role as a Building Block in Complex Organic Molecule Synthesis

The azepane ring is a significant structure in medicinal chemistry, found in several approved pharmaceutical drugs. nih.gov Consequently, azepane-containing structures are of considerable interest in organic synthesis and drug discovery. Azepane-1-carbothioamide serves as an important starting material or intermediate for creating more elaborate molecules. The ability to introduce specific substituents onto the flexible azepane ring is crucial for effective drug design, as the ring's conformation is often critical for biological activity.

The carbothioamide functional group (a thiourea (B124793) derivative) is a key reactive handle. It can participate in a variety of chemical transformations, including acyl group substitutions, Mannich reactions, and Chan-Lam coupling reactions, allowing chemists to build molecular complexity. nih.gov This makes this compound a foundational component for generating libraries of compounds for screening and lead optimization in drug discovery programs.

The synthesis of functionalized azepane derivatives is a key area of research, and this compound provides a robust platform for such endeavors. A variety of synthetic methods are employed to create new derivatives, including:

Ring Expansion: Methods involving the ring expansion of six-membered piperidine (B6355638) rings can produce azepane structures stereoselectively.

Aminohydroxylation: An osmium-catalyzed tethered aminohydroxylation reaction has been used to synthesize polyhydroxylated azepane derivatives with high stereo- and regiocontrol. mdpi.com

Lithiation-Substitution: The use of organolithium chemistry, such as n-BuLi mediated lithiation followed by substitution, allows for the creation of novel α-substituted azepane derivatives.

Annulation Reactions: The generation of α-imino rhodium carbenes can initiate selective annulations to efficiently produce a range of azepane derivatives. nih.gov

These synthetic strategies enable the modification of the azepane core, which can be derived from or incorporate the this compound moiety, to produce a wide array of complex molecules. For instance, coupling reactions can be used to attach various substituted aryl groups to the carbothioamide nitrogen, as seen in the synthesis of N-(3,4-dimethoxyphenyl)this compound. researchgate.net

Below is a representative table of reaction types used to generate azepane derivatives, for which this compound can serve as a precursor.

| Reaction Type | Key Reagents | Product Type | Ref |

| Tethered Aminohydroxylation | Osmium Catalyst, Vinylmagnesium Bromide | Polyhydroxylated Azepanes | mdpi.com |

| Selective Annulation | α-Imino Rhodium Carbene | Functionalized Azepanes | nih.gov |

| Lithiation-Substitution | n-BuLi, Electrophiles | α-Substituted Azepanes | |

| Coupling Reactions | Aryl Halides, Precursors | N-Aryl Azepane Carbothioamides |

Design of Specific Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The design of these molecules requires a scaffold that can be modified to include a binding group for a specific biological target, a linker, and a reporter or reactive moiety. This compound possesses features that make it a promising candidate for such a scaffold.

The thiourea group is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be exploited for target binding. This group can be readily functionalized to attach linkers or reactive groups for covalent modification of a target protein. The azepane ring itself contributes to the three-dimensional shape and physicochemical properties of the probe, influencing its solubility, cell permeability, and binding orientation. While specific examples starting directly from this compound are not extensively documented in current literature, the principles of probe design strongly support its potential. For example, clickable probes have been designed from other heterocyclic scaffolds for detecting specific protein conformations in cells, a strategy that could be adapted to azepane-based structures.

Materials Science Applications

In materials science, the focus is on creating substances with novel physical or functional properties. The carbothioamide and related dithiocarbamate (B8719985) groups are excellent ligands for coordinating with metal ions. This property is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs).

While research has more extensively explored the related azepane-1-carbodithioate ligand, the principles are applicable to this compound. The sulfur and nitrogen atoms of the carbothioamide group can act as coordination sites for various metal cations. The resulting metal complexes can self-assemble into extended networks, creating materials with potential applications in:

Catalysis: The metal centers within the framework can act as catalytic sites.

Gas Storage: The porous nature of some MOFs allows them to store gases like hydrogen or carbon dioxide.

Sensing: Changes in the optical or electronic properties of the material upon binding an analyte can be used for chemical sensing.

Research on azepane-1-carbodithioate has shown it can form complex, multi-nuclear metal clusters, such as a nonanuclear copper(I)/copper(II) cage structure. This demonstrates the capacity of the azepane-dithio-ligand system to create intricate and potentially functional material architectures. The analogous this compound offers a similar potential for creating novel materials through coordination chemistry.

Q & A

Q. What are the established synthetic routes for Azepane-1-carbothioamide, and how should experimental procedures be documented for reproducibility?

this compound is typically synthesized via nucleophilic substitution or thiourea derivatization. Key steps include cyclization of hexamethylene diamine intermediates followed by thioamide functionalization. To ensure reproducibility, document:

- Precise stoichiometry, reaction temperatures, and solvent systems.

- Purification methods (e.g., column chromatography, recrystallization) with solvent ratios and Rf values.

- Characterization data (e.g., NMR, IR, HPLC retention times) in the main text or supplementary materials . Example Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 65 | 98.5 |

| Thioamide formation | NH₄SCN, EtOH, reflux | 72 | 97.8 |

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Use multi-technique validation:

- 1H/13C NMR : Compare chemical shifts to literature (e.g., δ ~2.8 ppm for azepane protons, δ 195 ppm for thiocarbonyl carbon) .

- HPLC-MS : Monitor retention time and molecular ion peak ([M+H]+ = 159.1 m/z).

- Elemental Analysis : Confirm %C, %H, %N, and %S within ±0.3% of theoretical values (C: 53.12%, H: 8.92%, N: 17.70%, S: 20.26%) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC.

- Monitor thiourea hydrolysis by tracking free amine content via derivatization (e.g., ninhydrin test) .

Q. What methodologies are recommended for screening this compound’s bioactivity in vitro?

- Enzyme inhibition assays : Use fluorogenic substrates for target enzymes (e.g., proteases) with IC₅₀ calculations.

- Cytotoxicity profiling : Employ MTT assays on cell lines (e.g., HEK293, HepG2) at 10–100 µM concentrations .

Q. How can solubility and solvent compatibility be optimized for this compound in experimental settings?

- Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Pre-saturate solvents to avoid precipitation during biological assays .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Compare X-ray-derived bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify conformational discrepancies .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological targets?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins.

- Molecular dynamics simulations : Model ligand-protein interactions over 100 ns trajectories to identify key binding residues .

Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?

- Use QSAR models to correlate logP, polar surface area, and H-bond donors with bioavailability.

- Perform ADMET prediction (e.g., SwissADME) to prioritize analogs with optimal solubility (LogS > -4) and low CYP inhibition .

Q. What experimental designs mitigate reproducibility challenges in synthesizing this compound derivatives?

- Standardize reaction protocols using flow chemistry for precise control of temperature/residence time.

- Include negative controls (e.g., omitting catalysts) to identify side reactions. Archive raw NMR/HPLC data in repositories like Zenodo .

Q. How should structure-activity relationship (SAR) studies for this compound be structured to maximize mechanistic insights?

- Synthesize analogs with systematic modifications (e.g., azepane ring expansion, thiourea substitution).

- Use free-energy perturbation (FEP) simulations to predict binding affinity changes and validate with SPR assays .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.